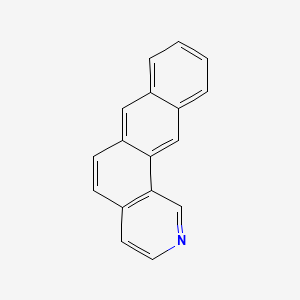

NAPHTH(2,3-h)ISOQUINOLINE

Description

Structure

3D Structure

Properties

CAS No. |

25082-33-1 |

|---|---|

Molecular Formula |

C17H11N |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

naphtho[2,3-h]isoquinoline |

InChI |

InChI=1S/C17H11N/c1-2-4-14-10-16-15(9-13(14)3-1)6-5-12-7-8-18-11-17(12)16/h1-11H |

InChI Key |

ATALFKCHFKJEIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=NC=C4 |

Origin of Product |

United States |

Synthetic Strategies for Naphth 2,3 H Isoquinoline and Analogues

De Novo Synthesis of the Naphth[2,3-h]isoquinoline Ring System

The de novo construction of the naphth[2,3-h]isoquinoline ring system involves the assembly of the core structure from simpler, acyclic or less complex cyclic precursors. These methods are crucial for creating the fundamental architecture of the target molecule.

Cascade Cyclization and Annulation Methodologies

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to building complex molecular architectures in a single synthetic operation. These processes involve a sequence of intramolecular or intermolecular reactions where the product of one step becomes the substrate for the next.

A notable strategy involves Brønsted acid-catalyzed carbocyclization cascades. nih.gov This method can couple an aldehyde and an alkynyl alcohol, leading to the formation of multiple new bonds and rings in one pot. nih.gov These cascade sequences can forge a C-O bond and two C-C bonds, resulting in the diastereoselective synthesis of fused polycyclic systems. nih.gov The use of cosolvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) can be beneficial in stabilizing carbocationic intermediates that form during the cascade. nih.gov

Modified Mannich Reactions and Cycloaddition Approaches

The Mannich reaction and its modifications are fundamental C-C bond-forming reactions that are widely used in the synthesis of nitrogen-containing compounds. In a modified Mannich reaction, an electron-rich aromatic compound, such as a naphthol or isoquinolinol derivative, can be used in place of a C-H acid. mdpi.com This approach allows for the introduction of an aminomethyl group onto the aromatic ring, a key step in building the isoquinoline (B145761) portion of the target scaffold. The reaction outcomes can be highly dependent on the nature of the amine and other reactants used. mdpi.com

1,3-dipolar cycloaddition reactions represent another powerful tool for constructing the heterocyclic ring. These reactions, often involving alkynyl precursors, can be used to introduce nitrogen-containing heterocycles, such as 1,2,3-triazoles, which can be further elaborated to form the desired isoquinoline ring. nih.gov

Functionalization and Derivatization of the Naphth[2,3-h]isoquinoline Scaffold

Once the core naphth[2,3-h]isoquinoline ring system is in place, further functionalization and derivatization are often necessary to synthesize specific target molecules with desired properties.

Regioselective C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules. This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes. For naphthalene-containing systems, regioselective C-H functionalization allows for the introduction of various functional groups at specific positions on the aromatic core. nih.gov

Metal-catalyzed reactions, often employing directing groups, are commonly used to achieve high regioselectivity. nih.gov For instance, cobalt(III)-catalyzed C(sp²)–H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones has been demonstrated as an effective method. nih.gov Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that these transformations can proceed through a five-membered cobaltacycle intermediate and may involve a reversible C-H activation step. nih.gov

Substituent Introduction and Modification Strategies

Various strategies exist for introducing or modifying substituents on the naphth[2,3-h]isoquinoline scaffold. Traditional methods often involve electrophilic aromatic substitution or nucleophilic substitution reactions on appropriately activated precursors.

More modern approaches include cross-coupling reactions, such as the Heck reaction, which can be employed for intramolecular cyclizations to form parts of the polycyclic system. clockss.org For example, a naphth[3,2,1-cd]indole derivative was synthesized using a Heck cyclization as a key step. clockss.org The introduction of substituents can also be achieved through the reaction of precursors with various reagents. For instance, treatment of a suitable precursor with naphthalene (B1677914) sulfonyl chloride in the presence of a base can introduce a naphthalene sulfonate group. nih.gov

Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure isoquinoline alkaloids and their analogues is of great importance due to the stereospecific nature of their biological targets. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Several strategies have been developed for the asymmetric synthesis of isoquinolines. These include the use of chiral auxiliaries, chiral catalysts, and biocatalytic methods. nih.gov Traditional methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions have been adapted for stereoselective synthesis. nih.govresearchgate.net

The introduction of chirality can be achieved by using a chiral starting material, such as an amino acid, or by employing a chiral reagent or catalyst during a key bond-forming step. clockss.org For example, the reduction of a 3,4-dihydroisoquinoline (B110456) intermediate using a chiral reducing agent can create a stereogenic center at the C-1 position. clockss.org Another approach involves the use of chiral phosphoric acids to catalyze the in situ generation of intermediates like 2-naphthoquinone 8-methides, which can then undergo asymmetric nucleophilic addition. figshare.com The application of 2-naphthols in the asymmetric arylation of various electrophiles has also been explored to create atropisomers, which are stereoisomers arising from restricted rotation about a single bond. researchgate.net

Atroposelective Synthesis of Naphthylisoquinoline Linkages

The atroposelective synthesis of the biaryl linkage between the naphthalene and isoquinoline units is a critical step in the total synthesis of many naphthylisoquinoline alkaloids. researchgate.netacs.org This is due to the hindered rotation around the C-C single bond connecting the two aromatic systems, which gives rise to stable atropisomers. researchgate.net The specific atropisomeric configuration is often crucial for the biological activity of these compounds. acs.org

One successful approach involves the Suzuki-Miyaura cross-coupling reaction. For instance, the coupling of a naphthyl pinacol (B44631) boronate with an aryl iodide bearing a chiral auxiliary at the ortho-position can proceed with high atroposelectivity. nih.govnih.gov In one study, an (S)-2-(N-acetylamino)propyl group on the aryl iodide, in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand (SPhos), directed the formation of the (P)-selective biaryl product as the major isomer without the need for an external chiral source. nih.govacs.org Similarly, using an (S)-2-aminopropyl group as a chiral auxiliary on the aryl iodide also resulted in high atroposelectivity in the biaryl coupling. nih.gov

The "lactone concept" developed by the Bringmann group represents another powerful strategy for atroposelective synthesis. researchgate.net This method involves the intramolecular coupling of the naphthalene and isoquinoline precursors, which are temporarily tethered by an ester bridge. The resulting biaryl lactone, while possessing the biaryl axis, is configurationally unstable. Subsequent stereoselective cleavage of the lactone, using either internal or external asymmetric induction, allows for the atropo-divergent synthesis of both atropisomers from a common precursor. researchgate.netresearchgate.net

| Method | Key Features | Outcome |

| Atroposelective Suzuki-Miyaura Coupling | Utilizes a chiral auxiliary on one of the coupling partners. nih.govnih.gov | High atroposelectivity in the formation of the biaryl bond. nih.govnih.gov |

| Lactone-Mediated Synthesis | Intramolecular coupling of tethered precursors followed by stereoselective lactone cleavage. researchgate.netresearchgate.net | Atropo-divergent synthesis of both atropisomers. researchgate.netresearchgate.net |

Chiral Auxiliary and Catalytic Approaches

The introduction of axial chirality in naphthylisoquinoline synthesis can be achieved through several methods, including the use of chiral auxiliaries, internal asymmetric induction from existing stereocenters, or external asymmetric induction with chiral catalysts. researchgate.netacs.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereochemistry is established, the auxiliary is removed. In the context of naphthylisoquinoline synthesis, chiral auxiliaries attached to the isoquinoline or its precursor can effectively control the atroposelectivity of the biaryl bond formation. researchgate.netacs.org For example, a chiral (S)-2-(N-acetylamino)propyl group has been used to direct the atroposelective Suzuki-Miyaura coupling. nih.govacs.org

Catalytic Approaches: Chiral catalysts have also been employed to achieve atroposelective synthesis. researchgate.netacs.org For instance, in the synthesis of ancistrotanzanine B, the use of chiral catalysts in the Suzuki coupling step significantly improved the atropisomeric ratio in favor of the desired natural product. researchgate.net The QUINAP ligand, a chiral biaryl phosphine, has shown utility in various catalytic asymmetric syntheses, including hydroboration/oxidation reactions, highlighting the potential of such ligands in controlling stereochemistry. acs.org

| Approach | Description | Example |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome. wikipedia.orgnumberanalytics.com | Use of an (S)-2-(N-acetylamino)propyl group in Suzuki-Miyaura coupling. nih.govacs.org |

| Internal Asymmetric Induction | Existing stereocenters in the molecule influence the stereochemistry of the biaryl axis formation. researchgate.netacs.org | Stereogenic centers in the isoquinoline precursor guiding the atroposelective coupling. researchgate.net |

| External Asymmetric Induction | A chiral catalyst controls the stereoselectivity of the reaction. researchgate.netacs.org | Use of chiral catalysts in Suzuki coupling for the synthesis of ancistrotanzanine B. researchgate.net |

Atom Transmutation and Skeletal Rearrangements for Naphth[2,3-h]isoquinoline Formation

Recent advancements in synthetic methodology have introduced novel strategies for the formation of complex aromatic systems, including atom transmutation and skeletal rearrangements. While not yet specifically applied to the direct synthesis of the Naphth[2,3-h]isoquinoline core, these methods offer potential future pathways.

One such development is the transmutation of a nitrogen atom in an isoquinoline ring to a carbon atom, effectively converting the isoquinoline into a naphthalene derivative. nih.gov This process involves a ring-opening, 6π-electrocyclization, and elimination sequence, facilitated by a Wittig reagent. nih.gov This strategy could potentially be adapted to construct the naphthalene portion of the Naphth[2,3-h]isoquinoline system from a pre-functionalized isoquinoline precursor.

Skeletal editing of azaarenes, such as pyridine (B92270) and quinoline (B57606) N-oxides, through a nitrogen-to-carbon atom swap has also been reported. chinesechemsoc.org This one-step process precisely replaces the N-O motif with a C-H unit, offering a powerful tool for modifying heterocyclic skeletons. chinesechemsoc.org The application of such skeletal editing techniques could provide innovative retrosynthetic disconnections for the Naphth[2,3-h]isoquinoline framework.

Precursor Synthesis and Building Block Development for Naphth[2,3-h]isoquinoline Systems

The efficient synthesis of Naphth[2,3-h]isoquinoline and its analogues relies heavily on the availability of suitably functionalized precursors and building blocks for both the naphthalene and isoquinoline moieties. researchgate.netrsc.org

A modular, three-component Catellani reaction followed by an Au-catalyzed cyclization/reduction cascade has been developed for the efficient construction of 1,3-trans-disubstituted tetrahydroisoquinolines. rsc.org This method utilizes simple aryl iodides, aziridines, and (triisopropylsilyl)acetylene (B1226034) as building blocks, offering a versatile route to key isoquinoline precursors. rsc.org

For the naphthalene component, a refined and efficient synthetic pathway to 3-functionalized and orthogonally diprotected 5-bromo-1,8-dioxynaphthalenes has been reported. researchgate.net This approach employs various transition-metal-catalyzed reactions, including C-H oxidation, Hartwig borylation, and C,C cross-coupling reactions, to provide versatile building blocks for the synthesis of 5,8'-naphthylisoquinoline alkaloids. researchgate.net

Advanced Spectroscopic Characterization of Naphth 2,3 H Isoquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Naphth[2,3-h]isoquinoline compounds. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that offer the first glimpse into the molecular structure.

The ¹H NMR spectrum of Naphth[2,3-h]isoquinoline and its derivatives reveals characteristic chemical shifts for the aromatic protons. For instance, in a related compound, 1-(2-hydroxy-1-naphthyl)isoquinoline, the proton signals are observed in the aromatic region, typically between δ 7.1 and 8.7 ppm. acs.org The coupling constants between adjacent protons provide valuable information about their connectivity.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the fused aromatic rings are characteristic of their electronic environment. In 1-(2-hydroxy-1-naphthyl)isoquinoline, the carbon signals appear in the range of δ 117 to 158 ppm. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Naphthylisoquinoline Derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.13 - 8.65 | - |

| Aromatic Carbons | - | 117.9 - 157.8 |

Data for 1-(2-hydroxy-1-naphthyl)isoquinoline in CDCl₃. acs.org

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unravel the intricate network of proton and carbon atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing the proton-proton connectivity throughout the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between a proton and the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For example, NOESY can be used to confirm the through-space proximity of specific protons, which helps in defining the three-dimensional arrangement of the fused ring system. nih.gov

Through the combined application of these 2D NMR experiments, a comprehensive and unambiguous assignment of all proton and carbon signals can be achieved, leading to a complete elucidation of the molecular structure.

Dynamic NMR for Conformational Studies and Isomerization Processes

Naphth[2,3-h]isoquinoline derivatives can exhibit dynamic processes such as conformational changes or isomerization in solution. bohrium.comresearchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these phenomena. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the dynamic process is slow on the NMR timescale, separate signals for each conformer or isomer may be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal at high temperatures. bohrium.comresearchgate.net

For example, studies on related naphth bohrium.comrsc.orgoxazino[2,3-a]isoquinolines have utilized variable temperature ¹H NMR to investigate the dynamic equilibrium between different diastereomers in solution. bohrium.comresearchgate.net This approach, often supported by theoretical DFT computations, allows for the determination of the energetic barriers and the mechanism of the isomerization process. bohrium.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups and characterizing the bonding within the molecular framework.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and bond types.

For Naphth[2,3-h]isoquinoline and its derivatives, the FTIR spectrum would be expected to show characteristic bands for:

Aromatic C-H stretching: Typically observed in the region of 3100–3000 cm⁻¹. nih.gov

Aromatic C=C stretching: A series of bands in the 1650–1400 cm⁻¹ region.

C-N stretching: Bands associated with the isoquinoline (B145761) nitrogen would also be present.

In related naphthalimide derivatives, characteristic carbonyl (C=O) stretching bands are observed around 1700 cm⁻¹, while C-N stretching vibrations appear between 1100 and 1050 cm⁻¹. nih.gov The FTIR spectrum of 2-naphthol (B1666908) shows characteristic out-of-plane C-H bending vibrations for the naphthalene (B1677914) ring. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FTIR.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions within molecules. For large, conjugated systems like Naphth[2,3-h]isoquinoline, these techniques provide insights into the delocalized π-electron system.

Gas-Phase Absorption Spectra and Valence Transitions

The valence transitions in these aromatic systems are primarily of the π → π* and n → π* types. The fusion of the naphthalene and isoquinoline moieties in Naphth[2,3-h]isoquinoline is expected to lead to a more extended π-conjugated system compared to isoquinoline, resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths. The spectrum would likely be characterized by several intense bands corresponding to π → π* transitions, similar to those observed for other large polycyclic aromatic hydrocarbons.

Table 1: Predicted Gas-Phase UV-Vis Absorption Maxima for Naphth[2,3-h]isoquinoline based on Analogous Compounds

| Transition Type | Predicted Wavelength Range (nm) | Reference Compound(s) |

| π → π* (Lb band) | 300 - 350 | Naphthalene, Isoquinoline |

| π → π* (La band) | 250 - 300 | Naphthalene, Isoquinoline |

| n → π* | > 350 (weak) | Isoquinoline |

This table is predictive and based on the known spectroscopic behavior of related compounds.

Solvatochromic Effects in Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or emission bands of a substance in response to a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For polar molecules like Naphth[2,3-h]isoquinoline, which possess a permanent dipole moment due to the nitrogen heteroatom, significant solvatochromic shifts are expected.

In general, polar solvents will stabilize both the ground and excited states through dipole-dipole interactions and hydrogen bonding. The extent of this stabilization depends on the change in the dipole moment of the molecule upon electronic excitation.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red shift of the absorption maximum.

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, an increase in solvent polarity will cause a blue shift.

For π → π* transitions in aza-aromatic compounds, the excited state is often more polar than the ground state, leading to positive solvatochromism. In contrast, n → π* transitions often exhibit negative solvatochromism. The study of solvatochromic shifts in different solvents can, therefore, provide valuable information about the nature of the electronic transitions and the change in the electronic distribution upon excitation. researchgate.netnih.gov

Table 2: Expected Solvatochromic Shifts for Naphth[2,3-h]isoquinoline in Different Solvents

| Solvent | Polarity (Dielectric Constant) | Expected Shift for π → π | Expected Shift for n → π |

| Hexane | 1.88 | - | - |

| Dichloromethane | 8.93 | Red Shift | Blue Shift |

| Ethanol | 24.55 | Larger Red Shift | Larger Blue Shift |

| Acetonitrile | 37.5 | Significant Red Shift | Significant Blue Shift |

| Water | 80.1 | Largest Red Shift | Largest Blue Shift |

This table illustrates the general principles of solvatochromism as they are expected to apply to Naphth[2,3-h]isoquinoline.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For Naphth[2,3-h]isoquinoline (C₁₇H₁₁N), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass, confirming its molecular formula.

The fragmentation of Naphth[2,3-h]isoquinoline under electron ionization (EI) is expected to be influenced by its stable, fused aromatic ring system. Aromatic compounds typically show an intense molecular ion peak due to the stability of the delocalized π-system. libretexts.org Fragmentation would likely proceed through the loss of small, stable neutral molecules or radicals.

Based on studies of isoquinoline alkaloids and other polycyclic aromatic compounds, the following fragmentation pathways can be predicted for Naphth[2,3-h]isoquinoline: nih.govresearchgate.net

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds is the elimination of hydrogen cyanide (HCN, 27 Da), leading to a significant fragment ion at [M-27]⁺.

Loss of H•: The loss of a hydrogen radical to form an [M-1]⁺ ion is also a common feature in the mass spectra of aromatic compounds.

Ring Cleavage: Although less favorable due to the stability of the aromatic system, cleavage of the rings can occur, leading to smaller fragment ions. The fragmentation of naphthalene, for instance, involves the loss of acetylene (B1199291) (C₂H₂). rsc.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Naphth[2,3-h]isoquinoline

| m/z | Proposed Fragment | Neutral Loss |

| 229 | [C₁₇H₁₁N]⁺ | - |

| 228 | [C₁₇H₁₀N]⁺ | H• |

| 202 | [C₁₆H₁₀]⁺ | HCN |

| 128 | [C₁₀H₈]⁺ | C₇H₃N |

| 101 | [C₈H₅]⁺ | C₉H₆N |

This table is predictive and based on established fragmentation patterns of related aromatic and heterocyclic compounds.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of the atoms in Naphth[2,3-h]isoquinoline, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for Naphth[2,3-h]isoquinoline has not been reported, data from related naphthalene and isoquinoline derivatives can provide insights into its expected solid-state structure. iucr.orgnih.govresearchgate.net It is anticipated that the Naphth[2,3-h]isoquinoline molecule will be largely planar due to the extensive sp² hybridization of the carbon and nitrogen atoms.

The crystal packing is likely to be dominated by π-π stacking interactions between the planar aromatic ring systems of adjacent molecules. These interactions are a key feature in the solid-state structures of many polycyclic aromatic hydrocarbons and their derivatives. The presence of the nitrogen atom may also facilitate the formation of weak C-H···N hydrogen bonds, which could further influence the crystal packing arrangement.

Table 4: Expected Crystallographic Parameters for Naphth[2,3-h]isoquinoline based on Analogous Structures

| Parameter | Expected Value/Feature | Reference Compound(s) |

| Crystal System | Monoclinic or Orthorhombic | Substituted naphthalenes and isoquinolines |

| Molecular Geometry | Largely planar | Naphthalene, Isoquinoline |

| Intermolecular Interactions | π-π stacking, C-H···N hydrogen bonds | Aromatic and aza-aromatic compounds |

| Bond Lengths (C-C) | ~1.36 - 1.42 Å | Naphthalene |

| Bond Lengths (C-N) | ~1.33 - 1.37 Å | Isoquinoline |

This table provides expected values based on the known crystal structures of similar molecules and general principles of crystallography.

Computational and Theoretical Investigations of Naphth 2,3 H Isoquinoline Architectures

Quantum Chemical Methodologies

Quantum chemical methodologies are pivotal in elucidating the intricate electronic and structural properties of complex organic molecules like naphth[2,3-h]isoquinoline. These computational techniques provide a theoretical framework to understand and predict molecular behavior at the atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying large systems like naphth[2,3-h]isoquinoline and its derivatives. nih.gov The core principle of DFT is to describe a system's electronic properties based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov Different functionals, which approximate the exchange and correlation energies, can yield varying results. For complex aromatic systems, hybrid functionals such as B3LYP are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, often leading to improved accuracy. nih.govresearchgate.net

The selection of an appropriate basis set is equally crucial. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as those of the Pople type (e.g., 6-31G(d,p), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, generally leading to more accurate results, albeit at a higher computational cost. nih.govweizmann.ac.il For molecules containing heteroatoms and diffuse electronic states, the inclusion of polarization (d,p) and diffuse (+) functions is often necessary to achieve reliable predictions of molecular properties. weizmann.ac.il The choice of basis set represents a trade-off between accuracy and computational expense, and the selection is often guided by the specific properties being investigated and the size of the molecular system. arxiv.orgq-chem.com

Molecular and Electronic Structure Analysis

The computational investigation of naphth[2,3-h]isoquinoline's molecular and electronic structure provides fundamental insights into its geometry, stability, and reactivity. These analyses are crucial for understanding its potential applications and interactions with other molecules.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a polycyclic aromatic system like naphth[2,3-h]isoquinoline, the core structure is largely planar. However, the presence of substituents can lead to different stable conformations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals involved in chemical reactions. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized.

Computational methods like DFT are widely used to calculate the energies of the HOMO and LUMO and thus determine the HOMO-LUMO gap. samipubco.comsinaweb.net This information is invaluable for predicting the reactivity of naphth[2,3-h]isoquinoline and its derivatives in various chemical transformations.

Table 1: Frontier Molecular Orbital Data for Naphthalene (B1677914) (as a reference)

| Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DFT/aug-cc-pVQZ | - | - | 4.75 |

Charge Distribution and Natural Population Analysis (NPA)

The distribution of electron density within a molecule plays a crucial role in determining its physical and chemical properties, including its polarity, solubility, and intermolecular interactions. Natural Population Analysis (NPA), a method based on the Natural Bond Orbital (NBO) framework, is a widely used technique to calculate the distribution of charges on individual atoms.

NPA provides a more chemically intuitive and less basis-set-dependent picture of atomic charges compared to other methods like Mulliken population analysis. It calculates the "natural charges" on each atom by assigning electrons to atomic orbitals in a way that best represents the localized, Lewis-like bonding structure of the molecule.

Prediction of Spectroscopic Parameters and Spectral Simulations

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of complex molecules like Naphth[2,3-h]isoquinoline. Through theoretical calculations, it is possible to simulate various types of spectra, providing valuable insights that complement and guide experimental work.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become increasingly adept at predicting ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nih.gov

While specific computational studies exclusively on Naphth[2,3-h]isoquinoline are not abundant in the readily available literature, the principles of such calculations are well-established for related polycyclic aromatic hydrocarbons and their derivatives. nih.gov For instance, DFT methods like M06-2X with a 6-311++G(d,p) basis set have been successfully used to investigate the ¹H and ¹³C chemical shifts of substituted naphthalene-1,4-diones. nih.gov

The chemical shift of a nucleus is highly sensitive to its local electronic environment. thieme-connect.de For Naphth[2,3-h]isoquinoline, one would expect the protons and carbons in the vicinity of the nitrogen atom to exhibit distinct chemical shifts compared to those in the purely carbocyclic rings, owing to the nitrogen's electronegativity and the presence of a lone pair of electrons. Similarly, protons in sterically hindered positions, such as those in the "bay region," would also show characteristic shifts.

Coupling constants (J-values) provide information about the connectivity of atoms and the dihedral angles between them. libretexts.org Theoretical calculations can predict these values, which are typically mediated through bonding electrons. For aromatic systems like Naphth[2,3-h]isoquinoline, three-bond couplings (³J) are particularly informative for determining the relative positions of protons on the aromatic rings. libretexts.org Typical ³J values for ortho-coupled protons on a benzene (B151609) ring are in the range of 6-10 Hz. libretexts.org It is also possible to observe smaller four-bond (⁴J) or "meta" couplings. libretexts.org

Table 1: Typical Ranges of Proton-Proton Coupling Constants (Hz)

| Coupling Type | Typical Range (Hz) |

| ³J (ortho) | 6-10 |

| ⁴J (meta) | 1-3 |

| ⁵J (para) | 0-1 |

Simulated Vibrational and Electronic Spectra

Computational methods can also simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These simulations are crucial for interpreting experimental data and understanding the molecule's electronic structure and transitions.

Vibrational frequency calculations, typically performed at the same level of theory as geometry optimization, can predict the positions and intensities of bands in the IR and Raman spectra. These calculated frequencies correspond to specific vibrational modes of the molecule, such as C-H stretching, C=C and C=N ring stretching, and various bending modes. While no imaginary vibrational frequencies would confirm a true energy minimum, the calculated spectra provide a theoretical fingerprint of the molecule. researchgate.net

Electronic spectra simulations, often carried out using Time-Dependent Density Functional Theory (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov These calculations provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. For a large π-conjugated system like Naphth[2,3-h]isoquinoline, the electronic spectrum is expected to be complex, with multiple absorption bands in the UV and visible regions. The introduction of the nitrogen atom introduces the possibility of n→π* transitions, which are typically weaker and at longer wavelengths than the π→π* transitions.

Thermochemical and Kinetic Studies

Computational chemistry provides a powerful avenue for investigating the thermochemical properties and reaction kinetics of molecules like Naphth[2,3-h]isoquinoline, offering insights into their stability, reactivity, and potential transformation pathways.

Energetic Profiles of Reaction Pathways and Isomerization

Theoretical methods can be used to map out the potential energy surfaces of chemical reactions involving Naphth[2,3-h]isoquinoline. This allows for the determination of the energetic profiles of various reaction pathways, including the energies of reactants, products, intermediates, and transition states. Such studies are invaluable for understanding reaction mechanisms and predicting the feasibility of different transformations.

For instance, computational studies on related nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) have explored their formation and destruction mechanisms in various environments. researchgate.net The dissociative ionization of quinoline (B57606) and isoquinoline (B145761), for example, has been studied to determine appearance energies for the loss of fragments like HCN and H. researchgate.net These types of calculations could be applied to Naphth[2,3-h]isoquinoline to understand its stability and fragmentation patterns under energetic conditions.

Isomerization processes can also be investigated computationally. By calculating the relative energies of different isomers of Naphth[2,3-h]isoquinoline and the energy barriers for their interconversion, it is possible to predict their relative stabilities and the likelihood of isomerization under different conditions.

Stability and Reactivity Parameters

A molecule's stability and reactivity can be quantified using a variety of parameters derived from computational chemistry. nih.gov Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer between filled and empty orbitals, providing insights into intramolecular and intermolecular interactions and charge distribution. nih.gov

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to deformation of electron distribution, calculated as (I-A)/2.

Global Softness (σ): The reciprocal of chemical hardness (1/η), indicating a higher tendency to react. nih.gov

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ²/2η.

These parameters provide a quantitative basis for comparing the reactivity of Naphth[2,3-h]isoquinoline with other molecules and for predicting its behavior in chemical reactions.

Table 2: Global Reactivity Parameters and Their Significance

| Parameter | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution |

| Global Softness (σ) | 1/η | Tendency to react |

| Electrophilicity Index (ω) | χ²/2η | Electrophilic character |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are instrumental in predicting and understanding the NLO response of molecules like Naphth[2,3-h]isoquinoline.

The key NLO property is the hyperpolarizability, which describes the non-linear response of the molecular dipole moment to an applied electric field. The first hyperpolarizability (β) is responsible for second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. The second hyperpolarizability (γ) gives rise to third-harmonic generation (THG).

Computational studies on related systems, such as derivatives of isoquinoline and naphthyridine, have shown that the NLO response can be significantly enhanced by introducing electron-donating and electron-accepting groups, creating a "push-pull" electronic structure. nih.govrsc.org This enhances the intramolecular charge transfer (ICT) upon excitation, leading to larger hyperpolarizability values. nih.gov

For Naphth[2,3-h]isoquinoline, the nitrogen atom itself acts as a weak electron-withdrawing group, creating a degree of charge asymmetry. However, its NLO properties could be significantly enhanced by the strategic addition of substituents. Theoretical calculations can be used to screen potential derivatives and identify those with the most promising NLO response. nih.govnih.gov These calculations typically involve determining the dipole moment, polarizability, and first and second hyperpolarizabilities. nih.gov

Plasmonic Behavior and Collective Electron Modes in Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

The study of plasmonics has increasingly ventured into the nanoscale, exploring collective electron excitations in structures as small as individual molecules. princeton.eduarxiv.org Polycyclic aromatic nitrogen heterocycles (PANHs), a class of molecules that includes architectures like naphth[2,3-h]isoquinoline, represent a fascinating frontier in this field of molecular plasmonics. These molecules, composed of fused aromatic rings with one or more carbon atoms replaced by nitrogen, exhibit unique electronic properties that can support collective electron oscillations, analogous to the surface plasmons observed in metallic nanoparticles, but at a much smaller, molecular scale.

Computational and theoretical investigations are crucial for understanding and characterizing these molecular plasmons, as they are often difficult to distinguish from single-electron transitions through experimental means alone. princeton.edu Theoretical models and quantum mechanical computations provide the necessary tools to dissect the nature of optical resonances in these complex molecules, identifying which excitations arise from collective electron behavior.

Theoretical Framework and Computational Approaches

The primary theoretical tool for investigating plasmonic behavior in molecules like PANHs is Time-Dependent Density Functional Theory (TDDFT). researchgate.net This quantum mechanical method is adept at calculating the excited state properties of molecules and can predict their optical absorption spectra. Within the TDDFT framework, the nature of an electronic excitation can be analyzed to determine if it is a single-particle transition or a collective, plasmon-like excitation.

A key metric used to classify the nature of optical resonances is the Generalized Plasmonicity Index (GPI) . princeton.eduarxiv.org The GPI provides a quantitative measure to discriminate between plasmons and single-particle excitations. By analyzing the transition densities and the collective nature of the electron-hole pairs created upon photoexcitation, the GPI can be calculated for any given resonance. A high GPI value indicates a strong plasmonic character, signifying a coherent, collective oscillation of electrons.

Computational studies on related polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, have shown that the intense absorption band, often labeled the β-peak, can be identified as having significant plasmonic character. researchgate.net The natural transition orbitals associated with these plasmon-like peaks show a coherent superposition of multiple single-electron transitions, a hallmark of collective behavior.

Influence of Nitrogen Heteroatoms on Collective Electron Modes

The introduction of a nitrogen atom into a PAH framework to form a PANH, as in the case of naphth[2,3-h]isoquinoline, significantly perturbs the π-electronic system. mdpi.comresearchgate.net The nature and position of the nitrogen atom—whether it is pyridinic (an N2 nitrogen, resembling the nitrogen in pyridine) or pyrrolic (an N3 nitrogen, resembling the nitrogen in pyrrole)—dictate its effect on the electron density distribution within the aromatic rings. youtube.com

Pyridinic Nitrogen: A pyridinic nitrogen, as found in isoquinoline moieties, is an electron-withdrawing group. youtube.com It tends to localize electron density, which can influence the energy and coherence of collective electron modes.

Pyrrolic Nitrogen: A pyrrolic nitrogen atom acts as an electron-donating group, contributing its lone pair to the π-system and enhancing electron delocalization. youtube.com

These modifications to the electronic landscape directly impact the conditions for plasmon formation. The delocalized π-electrons in the fused ring system are the primary participants in the collective oscillations. Theoretical studies on various linear N-PAHs have demonstrated that nitrogen substitution alters the balance between local (monocyclic) and global (polycyclic) π-electron delocalization. mdpi.comresearchgate.net This balance is critical for sustaining coherent, molecule-wide electron oscillations.

For a large architecture like naphth[2,3-h]isoquinoline, the extended π-system provides a suitable playground for such collective modes. The presence of the isoquinoline's nitrogen atom introduces a specific perturbation that can be computationally modeled to predict its effect on the plasmonic response. While direct computational data for naphth[2,3-h]isoquinoline is not extensively published, analogies can be drawn from studies on simpler PANHs and PAHs.

Research Findings from Computational Studies

Computational investigations on related systems provide insights into the expected plasmonic behavior of complex PANHs. Studies on nanoparticle dimers and clusters using methods like the discrete dipole approximation have shown that interactions between plasmon-supporting entities lead to new, coupled modes, often referred to as bonding and antibonding modes. nih.govnih.gov While molecules are not nanoparticles, intermolecular interactions in aggregates or thin films of PANHs could similarly lead to modulated plasmonic responses.

A theoretical investigation into naphthalene, the parent hydrocarbon of naphth[2,3-h]isoquinoline, revealed that its plasmon-like resonances can be modulated through intermolecular interactions. researchgate.net This suggests that the plasmonic properties of PANHs are not solely intrinsic but can be tuned by their local environment.

The table below summarizes the key types of electronic systems and their general influence on the collective electronic properties in PANHs, based on theoretical studies of aromatic heterocycles.

| Feature | Type | Influence on Electronic System | Implication for Collective Modes |

| Nitrogen Atom | Pyridinic (e.g., in Isoquinoline) | Electron-withdrawing, localizes electron density youtube.com | May alter the energy and coherence of plasmon modes. |

| Pyrrolic | Electron-donating, delocalizes π-electrons youtube.com | Can enhance the pool of delocalized electrons available for collective oscillation. | |

| Ring Structure | Fused Six-Membered Rings | Provides extended π-conjugation pathway | Essential for the formation of global, polycyclic collective modes. mdpi.comresearchgate.net |

| Five-Membered Heterocycles | Can exhibit dual σ- and π-aromaticity nih.gov | Introduces different types of electron delocalization that could couple with π-plasmons. |

Further computational studies focusing specifically on the naphth[2,3-h]isoquinoline architecture are needed to fully elucidate its distinct plasmonic signature and the precise role of the nitrogen heteroatom in shaping its collective electron dynamics. Such research would contribute to the foundational understanding required for the development of molecular-scale plasmonic devices and applications. princeton.eduarxiv.org

Structure Activity Relationship Sar Studies of Naphth 2,3 H Isoquinoline Derivatives

Principles of Structural Modification and Biological Activity Correlation

The core principle behind the SAR of naphth[2,3-h]isoquinoline derivatives lies in the strategic modification of their scaffold to optimize interactions with biological targets. The fused aromatic system of the naphthyl group combined with the nitrogen-containing isoquinoline (B145761) ring provides a unique template for developing a diverse range of biologically active compounds. rsc.org These derivatives have shown potential in various therapeutic areas, including as anticancer agents. researchgate.netrjraap.com

Key structural modifications often involve:

Substitution on the Naphthalene (B1677914) and Isoquinoline Rings: Introducing different functional groups at various positions can significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.

Modification of the Core Skeleton: Alterations to the fundamental ring structure, such as the introduction of heteroatoms or the saturation of rings, can lead to novel compounds with distinct biological profiles.

Side Chain Manipulation: The addition or modification of side chains can impact solubility, metabolic stability, and target interaction.

The correlation between these structural changes and the resulting biological activity is often complex and multifactorial. For instance, in the context of anticancer activity, modifications that enhance DNA intercalation or the inhibition of key enzymes like topoisomerases are actively pursued. rjraap.com

Influence of Substituent Position and Electronic Effects on Activity Profiles

The position and electronic nature of substituents on the naphth[2,3-h]isoquinoline framework play a pivotal role in determining the biological activity of the derivatives. The electronic effects of substituents, whether electron-donating or electron-withdrawing, can profoundly influence the molecule's reactivity and its interactions with biological macromolecules.

Studies on related isoquinoline and quinoline (B57606) derivatives have demonstrated the importance of substituent placement. For example, in certain quinoline derivatives, an aniline (B41778) group at the C-4 position and alkoxy groups at the C-7 position were found to be crucial for optimal anticancer activity. nih.gov Similarly, for some isoquinoline derivatives, substitutions at position-3 have been associated with increased potency.

The electronic properties of substituents can affect:

Binding Affinity: Electron distribution across the molecule can influence hydrogen bonding, electrostatic interactions, and π-π stacking with the target protein or DNA.

Reactivity: The presence of electron-withdrawing or -donating groups can alter the chemical reactivity of the molecule, which can be important for covalent inhibitors or compounds that undergo metabolic activation.

A hypothetical data table illustrating the potential impact of substituent position and electronic effects on the anticancer activity of a series of naphth[2,3-h]isoquinoline derivatives is presented below.

Table 1: Hypothetical SAR Data for Naphth[2,3-h]isoquinoline Derivatives

| Compound | Substituent at C-4 | Substituent at C-7 | Electronic Effect of C-7 Substituent | Anticancer Activity (IC50, µM) |

| 1 | H | H | Neutral | 15.2 |

| 2 | NH₂ | OCH₃ | Electron-donating | 1.8 |

| 3 | H | NO₂ | Electron-withdrawing | 25.5 |

| 4 | NH₂ | Cl | Electron-withdrawing | 5.6 |

| 5 | OH | OCH₃ | Electron-donating | 3.1 |

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of biological activity. For naphth[2,3-h]isoquinoline derivatives that possess chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit markedly different potencies and selectivities.

The specific 3D shape of a molecule dictates how it fits into the binding site of a biological target. Even subtle differences in the spatial arrangement of functional groups can lead to significant variations in binding affinity. For example, one enantiomer might fit perfectly into a receptor's binding pocket, leading to a strong biological response, while the other enantiomer may bind weakly or not at all.

Molecular modeling studies on related isoquinoline derivatives have highlighted the importance of stereochemistry in their interaction with targets like cyclin-dependent kinases (CDKs). nih.gov These studies help in visualizing the binding modes and understanding why one stereoisomer is more active than another.

Pharmacophore Identification and Molecular Feature Mapping for Activity Modulation

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. By analyzing a set of active compounds, a pharmacophore model can be generated that encapsulates the key steric and electronic features necessary for interaction with the biological target.

For naphth[2,3-h]isoquinoline derivatives, pharmacophore models can help in:

Identifying Key Interaction Points: These models can highlight the crucial hydrogen bond donors and acceptors, hydrophobic regions, and aromatic ring systems that are essential for binding.

Guiding the Design of New Compounds: The pharmacophore model can serve as a template for designing new derivatives with improved potency and selectivity.

Virtual Screening: Pharmacophore models can be used to search large chemical databases to identify novel compounds that possess the desired structural features.

Molecular modeling and pharmacophore studies on related isoquinoline derivatives have successfully identified key features, such as hydrogen bond interactions with specific amino acid residues (e.g., LYS52 in CDK8), that are critical for their activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using statistical methods, QSAR models can predict the activity of new, untested compounds based on their structural properties.

For naphth[2,3-h]isoquinoline derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their biological activity. These models are typically developed using a set of compounds with known activities and a range of calculated molecular descriptors, such as:

Electronic Descriptors: (e.g., partial charges, dipole moment)

Steric Descriptors: (e.g., molecular volume, surface area)

Hydrophobic Descriptors: (e.g., logP)

Topological Descriptors: (e.g., connectivity indices)

QSAR studies on related isoquinoline derivatives have been successfully employed to develop robust models for predicting their inhibitory activity against targets like aldo-keto reductase 1C3 (AKR1C3). japsonline.comresearchgate.net These models can guide the optimization of lead compounds by suggesting modifications that are likely to improve their activity. For instance, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can provide contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions around the molecule. nih.gov

Mechanistic Investigations in Naphth 2,3 H Isoquinoline Chemistry

Elucidation of Reaction Mechanisms in Synthetic Transformations

The formation of the Naphth[2,3-h]isoquinoline skeleton and its derivatives often involves complex multi-step reactions. Mechanistic studies, combining experimental evidence with computational analysis, have shed light on the intimate details of these transformations.

C-N Bond Cleavage and Rearrangement Pathways

While direct studies on C-N bond cleavage specifically within the Naphth[2,3-h]isoquinoline ring system are not extensively documented, mechanistic principles from related heterocyclic systems, such as quinolines and isoquinolines, offer valuable insights. The cleavage of C-N bonds is a critical step in various synthetic transformations and degradation pathways. For instance, in the hydrodenitrogenation of quinoline (B57606) over platinum-based catalysts, C-N bond cleavage is a key process for the removal of nitrogen from the heterocyclic ring. rsc.org Such processes are often preceded by hydrogenation of the nitrogen-containing ring.

In a different context, the transmutation of isoquinolines into naphthalenes represents a fascinating example of C-N bond cleavage and rearrangement. nih.gov This transformation is proposed to proceed through the reaction of an isoquinoline (B145761) with a phosphonium (B103445) ylide, leading to a ring-opening of the pyridine (B92270) moiety. This ring-opening step inherently involves the cleavage of a C-N bond within the isoquinoline core, paving the way for the subsequent formation of a new carbocyclic ring. nih.gov

Electrocyclization Processes

Electrocyclization reactions are powerful tools in the synthesis of polycyclic aromatic compounds, including derivatives of Naphth[2,3-h]isoquinoline. A key example is the 6π-electrocyclization of a triene intermediate, which has been proposed in the nitrogen-to-carbon transmutation of isoquinolines to form naphthalenes. nih.gov In this mechanism, the initial reaction of the isoquinoline leads to a triene intermediate which then undergoes a 6π-electrocyclization to form a new six-membered ring, a crucial step in constructing the naphthalene (B1677914) core. nih.gov

Photochemical 6π-electrocyclization has also been demonstrated as a viable strategy for the synthesis of related polycyclic systems. For instance, pyrimidines containing an allomaltol fragment undergo photochemical 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system to form dihydrobenzo[h]pyrano[2,3-f]quinazolines. nih.gov This highlights the utility of photochemical methods in promoting electrocyclization reactions that might be thermally inaccessible. Similarly, the synthesis of substituted benzo[h]quinolines can be achieved through the electrocyclization of 3-(naphthylamino)-2-alkene imines triggered by ultraviolet light. nih.gov

Intermediates and Transition State Characterization

The elucidation of reaction mechanisms is heavily reliant on the identification and characterization of transient species such as intermediates and transition states. In the context of isoquinoline synthesis, several key intermediates have been proposed and, in some cases, isolated.

In the Bischler-Napieralski synthesis, a widely used method for constructing the isoquinoline core, 1-substituted-3,4-dihydroisoquinolines are formed as key intermediates. pharmaguideline.com These can then be dehydrogenated to the corresponding isoquinoline. The cyclization step in this reaction is believed to proceed through an electrophilic nitrilium ion intermediate. shahucollegelatur.org.in

The Pictet-Spengler reaction, another cornerstone of isoquinoline synthesis, involves the acid-catalyzed cyclization of an imine formed from an arylethanamine and an aldehyde, leading to a 1,2,3,4-tetrahydroisoquinoline (B50084) intermediate. pharmaguideline.com The nature of the substituents on the aromatic ring can significantly influence the conditions required for this ring closure. pharmaguideline.com

In the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, an intermediate product can be isolated when the reaction is carried out in the absence of a base. nih.gov This intermediate can then be converted to the final product in high yield upon treatment with a base, providing clear evidence for a multi-step reaction pathway. nih.gov

More complex transformations, such as the transmutation of isoquinolines to naphthalenes, are proposed to involve a cascade of intermediates including a triene and an azaphosphetane. nih.gov The characterization of such transient species often relies on a combination of spectroscopic techniques and computational modeling.

| Reaction Type | Key Intermediate(s) | Synthetic Method |

| Isoquinoline Synthesis | 1-substituted-3,4-dihydroisoquinoline, Nitrilium ion | Bischler-Napieralski |

| Isoquinoline Synthesis | 1,2,3,4-tetrahydroisoquinoline, Imine | Pictet-Spengler |

| Benzo[h]quinoline Synthesis | Isolable intermediate (structure dependent on reactants) | Reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene and naphthalen-1-amine |

| Naphthalene Synthesis from Isoquinoline | Triene, Azaphosphetane | Reaction with phosphonium ylide |

Understanding Solvation Effects on Reaction Pathways

The role of the solvent in influencing the course and rate of chemical reactions is a fundamental aspect of mechanistic chemistry. Solvation effects can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction pathways and product distributions.

While specific studies on the solvation effects in the synthesis of Naphth[2,3-h]isoquinoline are scarce, general principles of solvent-solute interactions can be applied. For reactions involving charged intermediates, such as the nitrilium ion in the Bischler-Napieralski synthesis, polar solvents would be expected to stabilize the intermediate, potentially accelerating the reaction rate. In contrast, non-polar solvents might favor concerted pathways or those involving less charge separation.

In the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, the choice of solvent (THF, methanol, chloroform) was investigated as part of the reaction optimization. nih.gov While the primary focus was on the effect of the base, the solvent's role in solubilizing the reactants and intermediates, as well as its potential participation in the reaction mechanism, cannot be overlooked. The systematic study of solvent effects on the reaction kinetics and product selectivity for the synthesis of Naphth[2,3-h]isoquinoline and its derivatives remains a fertile area for future research.

Advanced Applications and Future Research Directions of Naphth 2,3 H Isoquinoline

Applications in Advanced Materials Science

The distinct electronic and photophysical properties of the Naphth[2,3-h]isoquinoline core are being harnessed for the development of novel materials with tailored functionalities.

Organic Electronic Devices and Photovoltaic Applications

While direct applications of Naphth[2,3-h]isoquinoline in high-performance organic electronic devices are still an emerging area of research, the broader class of naphthalene (B1677914) and isoquinoline-containing organic materials has demonstrated significant promise in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The performance of these devices is intricately linked to the molecular structure of the organic semiconductors used.

Derivatives of related naphtho-fused heterocycles have shown potential. For instance, naphtho[2,3-a]pyrene (B32191) (NP) has been utilized as a multifunctional material in OSCs, OLEDs, and organic thin-film transistors (OTFTs). In OSCs, an 80 nm-thick NP-based device exhibited a power conversion efficiency (PCE) of 0.48%. snu.ac.kr In the realm of OLEDs, devices incorporating Naphthoanthracene derivatives have achieved notable efficiencies. For example, an OLED using 4-((5,5-dimethyl-9-phenyl-5H-naphtho[3,2,1-de]anthracen-3-yl)(phenyl)amino)benzonitrile as an emitter displayed a luminous efficiency of 9.15 cd/A and a power efficiency of 6.36 lm/W. nih.gov Furthermore, naphthalimide-based TADF emitters have led to orange and red OLEDs with maximum external quantum efficiencies (EQEs) of 11.3% and 7.6%, respectively. nih.gov

These examples underscore the potential of incorporating the Naphth[2,3-h]isoquinoline scaffold into the design of new organic electronic materials. Future research will likely focus on synthesizing derivatives with tailored electronic properties to enhance charge transport, optimize energy levels, and improve device performance and stability.

Table 1: Performance of Organic Electronic Devices Based on Related Naphthalene and Isoquinoline (B145761) Derivatives

| Device Type | Active Material | Key Performance Metric | Reference |

| OSC | Naphtho[2,3-a]pyrene (NP) | Power Conversion Efficiency (PCE): 0.48% | snu.ac.kr |

| OLED | Naphthoanthracene derivative | Luminous Efficiency: 9.15 cd/A, Power Efficiency: 6.36 lm/W | nih.gov |

| OLED | Naphthalimide-TADF Emitter (NI-TPA) | Maximum External Quantum Efficiency (EQE): 11.3% (Orange) | nih.gov |

| OLED | Naphthalimide-TADF Emitter (NI-Pz) | Maximum External Quantum Efficiency (EQE): 7.6% (Red) | nih.gov |

| OSC | Naphtho[1,2-b:5,6-b']dithiophene derivative | Power Conversion Efficiency (PCE): 2.20% |

Fluorescent Probes and Sensors

The inherent fluorescence of the Naphth[2,3-h]isoquinoline system, which can be modulated by the introduction of specific functional groups, makes it an attractive scaffold for the development of fluorescent probes and sensors. These sensors can detect and quantify the presence of various analytes, such as metal ions, with high sensitivity and selectivity.

A notable example is a fluorescent probe based on a naphthalimide-appended isoquinoline Schiff base, which exhibits a "turn-on" fluorescence response upon binding to Al³⁺ ions. researchgate.net This probe demonstrated a detection limit of 52 nM and has been successfully applied for imaging Al³⁺ in living cells. researchgate.net The sensing mechanism involves the inhibition of photo-induced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). researchgate.net

The development of Naphth[2,3-h]isoquinoline-based sensors is an active area of research, with opportunities to design probes for a wide range of environmentally and biologically important species.

Table 2: Characteristics of a Fluorescent Probe Based on a Naphthalimide-Appended Isoquinoline

| Property | Value | Reference |

| Analyte | Al³⁺ | researchgate.net |

| Detection Limit | 52 nM | researchgate.net |

| Binding Constant (Kₐ) | 3.27 x 10⁵ M⁻¹ | researchgate.net |

| Sensing Mechanism | PET Inhibition, CHEF | researchgate.net |

| Application | Bioimaging in living cells | researchgate.net |

Naphth[2,3-h]isoquinoline as a Privileged Molecular Scaffold in Chemical Biology and Drug Discovery Efforts

The isoquinoline core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of biologically active natural products and synthetic compounds. rsc.orgnih.govresearchgate.net This structural motif is a key component in drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The Naphth[2,3-h]isoquinoline framework, as an extended and more complex isoquinoline system, holds significant potential for the discovery of novel therapeutic agents.

While specific Naphth[2,3-h]isoquinoline derivatives are still under investigation, the anticancer activity of related naphthoquinone and isoquinoline compounds is well-documented. For instance, various naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. mdpi.comnih.gov Similarly, numerous isoquinoline alkaloids and their synthetic analogs have demonstrated potent anticancer activities. researchgate.netnih.gov

The exploration of Naphth[2,3-h]isoquinoline derivatives in drug discovery is a promising frontier, with the potential to yield novel compounds with unique biological activity profiles.

Table 3: Anticancer Activity of Selected Naphthoquinone and Quinazoline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthoquinone | Compound 9 | A549 (Lung) | 5.8 | mdpi.com |

| Naphthoquinone | Compound 16 | A549 (Lung) | 20.6 | mdpi.com |

| Thiopyrano[2,3-d]thiazole | Compound 3.10 | Various | 0.6 - 5.98 | nih.gov |

| Quinazoline | Compound 21 | HeLa (Cervical) | 1.85 | nih.gov |

| Quinazoline | Compound 22 | HeLa (Cervical) | 2.12 | nih.gov |

| Quinazoline | Compound 23 | HeLa (Cervical) | 2.81 | nih.gov |

Emerging Synthetic Methodologies for Naphth[2,3-h]isoquinoline Diversification

The full potential of Naphth[2,3-h]isoquinoline in various applications can only be realized through the development of efficient and versatile synthetic methods for its derivatization. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a foundation for constructing the core structure. polymer.cn However, modern synthetic chemistry is focused on developing more sophisticated and efficient strategies for introducing a wide range of functional groups onto the Naphth[2,3-h]isoquinoline scaffold.

Recent advances in transition-metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions are being applied to the synthesis of complex heterocyclic systems. These methods offer powerful tools for the regioselective functionalization of the Naphth[2,3-h]isoquinoline core, enabling the creation of libraries of diverse derivatives for screening in materials science and drug discovery programs. For example, palladium-catalyzed C–H activation/annulation reactions have been employed for the synthesis of isoquinolinones. mdpi.com

Interdisciplinary Research Opportunities involving Naphth[2,3-h]isoquinoline Chemistry

The multifaceted nature of Naphth[2,3-h]isoquinoline chemistry opens up numerous avenues for interdisciplinary research. The convergence of materials science, chemical biology, and synthetic chemistry will be crucial for unlocking the full potential of this unique molecular scaffold.

Future research directions include:

Computational Modeling and Design: Utilizing computational chemistry to predict the electronic and photophysical properties of novel Naphth[2,3-h]isoquinoline derivatives for targeted applications in organic electronics.

Bioconjugation and Targeted Drug Delivery: Developing methods to conjugate Naphth[2,3-h]isoquinoline-based fluorophores or therapeutic agents to biomolecules for targeted imaging and drug delivery.

Supramolecular Chemistry: Exploring the self-assembly of Naphth[2,3-h]isoquinoline derivatives into functional supramolecular structures with applications in sensing and catalysis.

Photodynamic Therapy: Investigating the potential of Naphth[2,3-h]isoquinoline derivatives as photosensitizers for photodynamic therapy, a non-invasive cancer treatment modality.

The continued exploration of Naphth[2,3-h]isoquinoline and its derivatives promises to yield exciting discoveries and innovations across a broad spectrum of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.